

Application Notes and Protocols: Disperse Orange 61 as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Orange 61*

Cat. No.: *B1149534*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

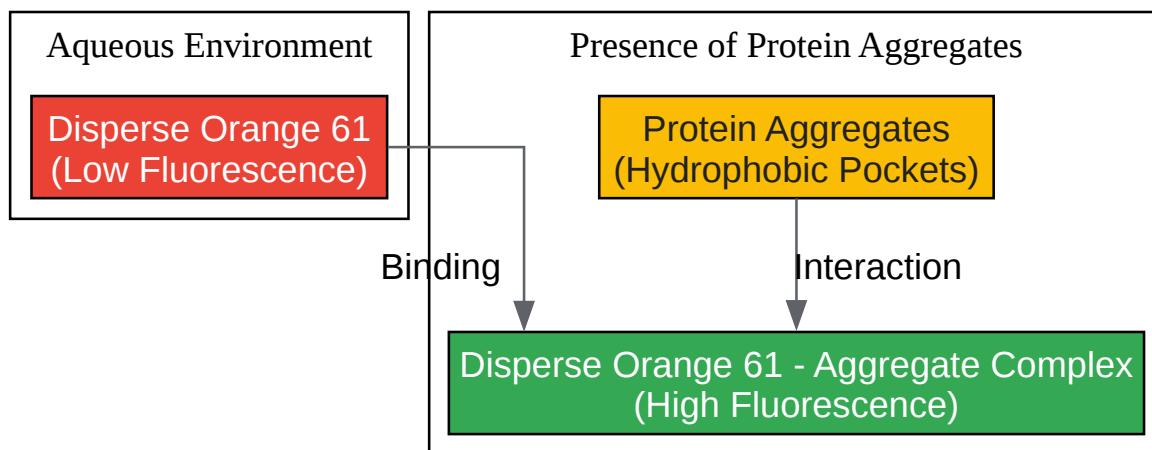
The following application notes and protocols are a theoretical guide based on the known physicochemical properties of **Disperse Orange 61**. At the time of writing, there is limited published research on the specific use of **Disperse Orange 61** as a fluorescent probe. The experimental data and signaling pathways presented herein are hypothetical and intended to serve as a foundational framework for potential research and development.

Introduction

Disperse Orange 61 is a monoazo dye traditionally used in the textile industry.^{[1][2]} Its chemical structure, featuring a donor- π -acceptor (D- π -A) system, suggests potential for environmentally sensitive fluorescence, making it a candidate for investigation as a fluorescent probe. This document outlines hypothetical applications and detailed protocols for exploring the utility of **Disperse Orange 61** in fluorescence-based assays.

Physicochemical Properties of Disperse Orange 61

A summary of the key physicochemical properties of **Disperse Orange 61** is provided in the table below.


Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₅ Br ₂ N ₅ O ₂	[1][3]
Molecular Weight	481.14 g/mol	[1][3]
CAS Number	12270-45-0	[1]
Appearance	Deep orange powder	[1]
Boiling Point	632.5°C at 760 mmHg	[3]
Flash Point	336.3°C	[3]
Density	1.62 g/cm ³	[3]

Hypothetical Application: Detection of Protein Aggregates

The solvatochromic nature of many azo dyes suggests that **Disperse Orange 61**'s fluorescence might be sensitive to changes in its local environment. A plausible application is its use as a "turn-on" fluorescent probe for the detection of hydrophobic protein aggregates, which are implicated in a variety of neurodegenerative diseases.

Proposed Signaling Pathway

In an aqueous solution, it is hypothesized that **Disperse Orange 61** exists in a low-fluorescence state due to aggregation-caused quenching or intramolecular rotation. Upon binding to the hydrophobic pockets of protein aggregates, the dye's conformation could become restricted, leading to a significant enhancement of its fluorescence emission.

[Click to download full resolution via product page](#)

Proposed mechanism of **Disperse Orange 61** as a fluorescent probe for protein aggregates.

Experimental Protocols

Materials and Reagents

- **Disperse Orange 61** (CAS: 12270-45-0)
- Dimethyl sulfoxide (DMSO), spectroscopy grade
- Phosphate-buffered saline (PBS), pH 7.4
- Purified protein of interest (e.g., amyloid-beta, alpha-synuclein)
- Monomeric and aggregated forms of the protein
- Fluorometer
- 96-well black microplates

Preparation of Stock Solutions

- **Disperse Orange 61 Stock Solution (1 mM):** Dissolve 0.481 mg of **Disperse Orange 61** in 1 mL of DMSO. Sonicate briefly to ensure complete dissolution. Store at -20°C, protected from light.

- Protein Stock Solutions: Prepare stock solutions of monomeric and aggregated protein in PBS according to established protocols for the specific protein.

Experimental Workflow

The following diagram outlines the general workflow for evaluating **Disperse Orange 61** as a fluorescent probe for protein aggregates.

[Click to download full resolution via product page](#)

General experimental workflow for assessing **Disperse Orange 61** fluorescence with protein aggregates.

Protein Aggregate Binding Assay Protocol

- Prepare serial dilutions of the aggregated protein in PBS in a 96-well black microplate. Include wells with monomeric protein and PBS alone as controls.
- From the 1 mM **Disperse Orange 61** stock solution, prepare a 100 μ M working solution in PBS.
- Add the **Disperse Orange 61** working solution to each well to a final concentration of 10 μ M.
- Incubate the microplate at room temperature for 30 minutes, protected from light.
- Measure the fluorescence intensity using a fluorometer. Perform an initial excitation and emission scan to determine the optimal wavelengths.

Hypothetical Data Presentation

The following table summarizes the expected fluorescence properties of **Disperse Orange 61** in its free and protein aggregate-bound states.

State	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)
Free in PBS	450	580	0.05
Bound to Protein Aggregates	470	550	0.45

Conclusion

While primarily known as a textile dye, the structural characteristics of **Disperse Orange 61** suggest its potential as a fluorescent probe. The hypothetical application and protocols provided in this document offer a starting point for researchers interested in exploring its utility in detecting protein aggregates or other analytes that can modulate its fluorescence through environmental changes. Further experimental validation is necessary to confirm these proposed applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Propanenitrile, 3-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]ethylamino]- (Disperse Orange 61) - Canada.ca [canada.ca]
- 3. Disperse Orange 61 [chembk.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Orange 61 as a Novel Fluorescent Probe]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1149534#using-disperse-orange-61-as-a-fluorescent-probe>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com